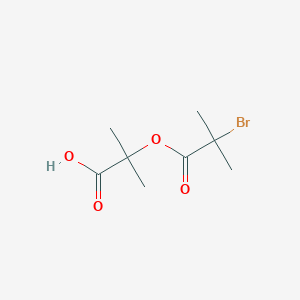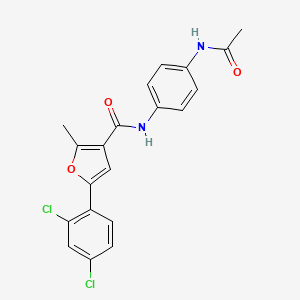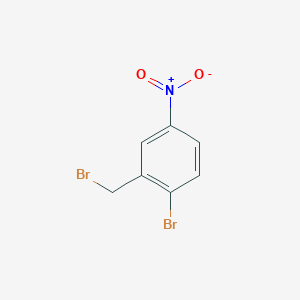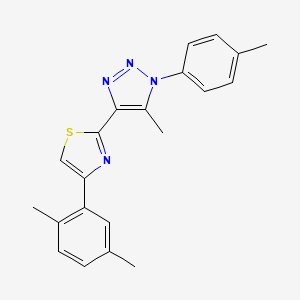
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound's synthesis involves intricate chemical processes, including the use of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines and related derivatives. These processes are instrumental in understanding the chemical foundation and potential functionalities of the compound. Notably, a study highlighted the dopamine agonist properties of related N-alkyl derivatives, indicating a methodological basis for synthesizing compounds with similar chemical structures and potential bioactivities (Jacob et al., 1981).
Molecular Structure Analysis
The detailed molecular structure of related compounds has been elucidated through comprehensive analyses, including X-ray diffraction and density functional theory (DFT). These studies provide insight into the atomic arrangement, bond lengths, angles, and overall geometry, essential for understanding the chemical behavior and reactivity of N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide. An example includes the analysis of a related quinoline derivative, demonstrating significant antimicrobial activity and a detailed molecular structure (Bai et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound are characterized by their complexity and specificity. The compound's reactivity, including its participation in Pd(II)-catalyzed intramolecular diamination of alkynes, highlights its versatility in chemical synthesis and modification. Such reactions are pivotal for creating structurally diverse and biologically active derivatives (Ha et al., 2015).
Aplicaciones Científicas De Investigación
Dopamine Agonist Properties
Research has explored the dopamine-like abilities of related tetrahydroquinoline derivatives, indicating potential applications in understanding dopamine pathways and developing therapies for conditions involving dopamine dysregulation. For instance, a study found that certain tetrahydroisoquinoline derivatives exhibit dopamine-like activity, suggesting implications for antidepressant agent development (Jacob et al., 1981)[https://consensus.app/papers/dopamine-agonist-properties-jacob/4b73f774605d503bb16915ef58056d4c/?utm_source=chatgpt].
Ocular Hypotensive Action
Tetrahydroquinoline analogs have been investigated for their ocular hypotensive action, indicating potential applications in treating conditions like glaucoma. One study found that specific tetrahydroquinoline derivatives show significant reduction in intraocular pressure, highlighting their therapeutic potential (Pamulapati & Schoenwald, 2011)[https://consensus.app/papers/action-tetrahydroquinoline-analog-rabbit-evaluation-pamulapati/baff1005abdf50ca85515dffbe955f53/?utm_source=chatgpt].
Synthesis and Binding Evaluation
The synthesis and evaluation of tetrahydroisoquinoline derivatives as dopamine receptor ligands have been a focus of research, demonstrating their potential in developing treatments for neurological disorders. Research into dopaminergic tetrahydroisoquinolines has shown their ability to bind to dopamine receptors, indicating their relevance in studying dopaminergic signaling and potential therapeutic applications (Andreu et al., 2002)[https://consensus.app/papers/syntheses-dopaminergic-andreu/4f91df8103f15a4887499925f4701607/?utm_source=chatgpt].
Antibiotic Properties
Studies have also identified tetrahydroquinoline derivatives with significant biological activity against bacteria and fungi, suggesting their potential as antibiotic agents. For example, a new tetrahydroquinoline antibiotic, helquinoline, was isolated from Janibacter limosus, showing high biological activity (Asolkar et al., 2004)[https://consensus.app/papers/helquinoline-tetrahydroquinoline-janibacter-limosus-asolkar/2c9e5d5af6a65f0aa150c33ffc8ea45d/?utm_source=chatgpt].
Anticancer Activity
The role of tetrahydroisoquinoline derivatives in targeting topoisomerase I and exhibiting potent cytotoxic activity has been researched, indicating their potential in cancer therapy. A study on isoquino[4,3-c]cinnolin-12-ones showed significant anticancer activity, underscoring the therapeutic potential of tetrahydroquinoline derivatives (Ruchelman et al., 2004)[https://consensus.app/papers/11hisoquino43ccinnolin12ones-anticancer-agents-ruchelman/d8b070d5082f51d4a3d02c730ea74d10/?utm_source=chatgpt].
Propiedades
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-9-18-16(21)17(22)19-10-8-13-6-7-15-14(12-13)5-4-11-20(15)2/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJUOLMAXVDSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2480302.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)
![2-(5-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2480309.png)
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)


![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)